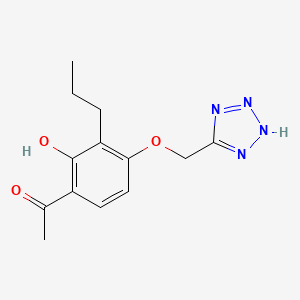
Ethanone,1-(2-hydroxy-3-propyl-4-(2H-tetrazol-5-ylmethoxy)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone,1-(2-hydroxy-3-propyl-4-(2H-tetrazol-5-ylmethoxy)phenyl)- is a compound known for its significant pharmacological properties. It is an orally active antagonist of leukotriene D4 (LTD4) and leukotriene E4 (LTE4) induced responses . This compound is part of a class of leukotriene receptor antagonists, which are used to manage conditions like asthma and allergic rhinitis by blocking the action of leukotrienes, substances in the body that cause inflammation and constriction of airways .
準備方法
The synthesis of Ethanone,1-(2-hydroxy-3-propyl-4-(2H-tetrazol-5-ylmethoxy)phenyl)- involves several steps. One common synthetic route includes the reaction of 2-hydroxy-3-propyl-4-(2H-tetrazol-5-ylmethoxy)benzaldehyde with an appropriate acetylating agent under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .
化学反応の分析
Ethanone,1-(2-hydroxy-3-propyl-4-(2H-tetrazol-5-ylmethoxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction: It can be reduced to alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Ethanone,1-(2-hydroxy-3-propyl-4-(2H-tetrazol-5-ylmethoxy)phenyl)- has a wide range of scientific research applications:
作用機序
The mechanism of action of Ethanone,1-(2-hydroxy-3-propyl-4-(2H-tetrazol-5-ylmethoxy)phenyl)- involves its binding to leukotriene receptors, specifically LTD4 and LTE4 receptors . By blocking these receptors, the compound prevents leukotrienes from exerting their effects, which include bronchoconstriction, increased vascular permeability, and recruitment of inflammatory cells . This action helps to reduce inflammation and improve airflow in conditions like asthma .
類似化合物との比較
Ethanone,1-(2-hydroxy-3-propyl-4-(2H-tetrazol-5-ylmethoxy)phenyl)- is unique compared to other leukotriene receptor antagonists due to its specific structure and binding affinity . Similar compounds include:
Montelukast: A widely used leukotriene receptor antagonist with a different chemical structure but similar therapeutic effects.
Zafirlukast: Another leukotriene receptor antagonist with a different structure and pharmacological profile.
These compounds share the common feature of blocking leukotriene receptors but differ in their chemical structures, pharmacokinetics, and specific applications .
特性
CAS番号 |
106627-21-8 |
|---|---|
分子式 |
C13H16N4O3 |
分子量 |
276.29 g/mol |
IUPAC名 |
1-[2-hydroxy-3-propyl-4-(2H-tetrazol-5-ylmethoxy)phenyl]ethanone |
InChI |
InChI=1S/C13H16N4O3/c1-3-4-10-11(20-7-12-14-16-17-15-12)6-5-9(8(2)18)13(10)19/h5-6,19H,3-4,7H2,1-2H3,(H,14,15,16,17) |
InChIキー |
GOWOVUCMDUGQBB-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCC2=NNN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5H-Indeno[1,2-b]pyridin-5-one, 8-methoxy-4-methyl-](/img/structure/B14317101.png)
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-bis[(4-chlorophenyl)azo]-](/img/structure/B14317109.png)
![1-Methyl-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B14317120.png)
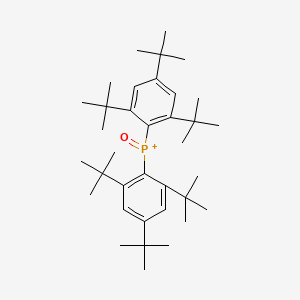
![1-(Diphenylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B14317132.png)
![4-[2-(3-Aminophenyl)propan-2-yl]phenol](/img/structure/B14317140.png)
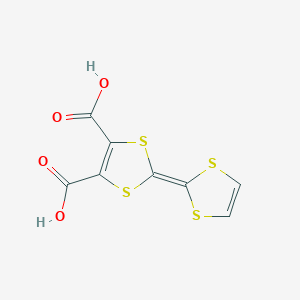

![2-Hydroxy-1-[4-(3-hydroxypropyl)phenyl]-2-methylpropan-1-one](/img/structure/B14317168.png)

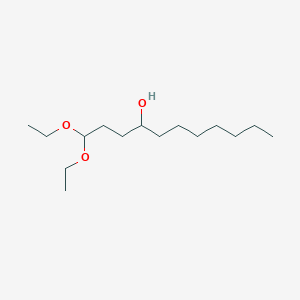
![2-[(tert-Butoxycarbonyl)amino]pent-2-enoic acid](/img/structure/B14317208.png)
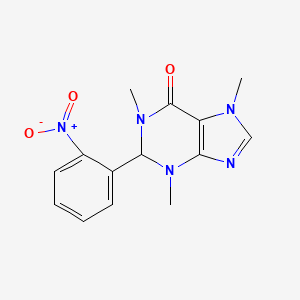
![2-[Dichloro(2,2-difluoro-2-nitroethoxy)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14317225.png)
